molecular formula C11H20N4O3 B12589332 (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide CAS No. 562098-62-8

(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide

Cat. No.: B12589332
CAS No.: 562098-62-8
M. Wt: 256.30 g/mol
InChI Key: YXHJXXRWNLHLMN-ZETCQYMHSA-N
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Description

(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group and a succinamide moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide typically involves the following steps:

    Formation of the Cyclohexylcarbonyl Intermediate: The initial step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylcarbonyl intermediate.

    Coupling with Succinic Acid Derivative: The cyclohexylcarbonyl intermediate is then coupled with a succinic acid derivative, such as succinic anhydride or a succinyl chloride, under appropriate reaction conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-(1-Aminocyclohexylcarbonylamino)glutaramide: Similar structure with a glutaramide moiety instead of succinamide.

    (2S)-2-(1-Aminocyclohexylcarbonylamino)adipamide: Contains an adipamide group instead of succinamide.

Uniqueness: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is unique due to its specific combination of a cyclohexyl group and a succinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

562098-62-8

Molecular Formula

C11H20N4O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2S)-2-[(1-aminocyclohexanecarbonyl)amino]butanediamide

InChI

InChI=1S/C11H20N4O3/c12-8(16)6-7(9(13)17)15-10(18)11(14)4-2-1-3-5-11/h7H,1-6,14H2,(H2,12,16)(H2,13,17)(H,15,18)/t7-/m0/s1

InChI Key

YXHJXXRWNLHLMN-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(CC1)(C(=O)N[C@@H](CC(=O)N)C(=O)N)N

Canonical SMILES

C1CCC(CC1)(C(=O)NC(CC(=O)N)C(=O)N)N

Origin of Product

United States

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